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benzophenone

CAS No.: 898782-26-8

Cat. No.: B1613898

Get Quote

Introduction: The Structural Mandate
The benzophenone scaffold is a cornerstone in medicinal chemistry, serving as a

pharmacophore for anti-inflammatory and anticancer agents.[1] The specific derivative, 2,3-
Dichloro-2'-thiomorpholinomethyl benzophenone, introduces two critical structural

variables:

Steric Congestion: The ortho, meta-dichloro substitution (2,3-position) on one phenyl ring

creates significant steric hindrance, forcing the benzophenone core out of planarity.

H-Bond Potential: The thiomorpholine ring adds a sulfur atom (a weak acceptor) and a

nitrogen center capable of participating in dipole-dipole interactions or hydrogen bonding,

distinct from its morpholine analog.
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This guide provides the definitive protocol for characterizing this crystal structure and

objectively comparing its performance metrics (stability, packing efficiency, and interaction

energy) against standard alternatives.

Experimental Protocol: Crystal Growth & Data
Collection
To ensure publication-quality data (R-factor < 5%), strict adherence to the following self-

validating protocol is required.

Phase I: Crystal Engineering (Slow Evaporation Method)
Solvent System: Dichloromethane (DCM) : Ethanol (1:1 v/v).

Rationale: DCM solubilizes the hydrophobic dichloro-benzophenone core, while ethanol

acts as a hydrogen-bond donor to encourage orderly packing of the thiomorpholine moiety.

Procedure:

Dissolve 50 mg of the compound in 5 mL of the solvent mixture at room temperature (298

K).

Filter the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation

vial.

Cover the vial with parafilm and puncture 3-5 small holes to control evaporation rate.

Store in a vibration-free environment at 293 K for 5-7 days.

Validation: Harvest block-like colorless crystals (approx. 0.3 x 0.2 x 0.2 mm). Reject

needles or plates, which often indicate rapid precipitation or twinning.

Phase II: X-Ray Diffraction Data Collection
Instrument: Bruker APEX-II CCD or equivalent diffractometer.

Radiation: Mo Kα (λ = 0.71073 Å).
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Rationale: Molybdenum radiation minimizes absorption effects from the heavy Chlorine

(Z=17) and Sulfur (Z=16) atoms compared to Copper radiation.

Temperature: 100(2) K (Cryostream).

Rationale: Low temperature reduces thermal vibration of the flexible thiomorpholinomethyl

chain, improving resolution of the sulfur atom position.

Comparative Analysis: Benchmarking Performance
To objectively assess the structural "performance" of the 2,3-dichloro derivative, it must be

compared against established alternatives. The following table contrasts the target molecule

with key analogs based on steric and electronic parameters.

Table 1: Structural Performance Comparison Matrix

Feature

Target: 2,3-

Dichloro-2'-

thiomorpholino

methyl

Alternative A:

Unsubstituted

Benzophenone

Alternative B: 4-

Amino

Benzophenone

Alternative C:

2,5-Dichloro

Analog

Crystal System
Monoclinic

(Predicted)
Orthorhombic Monoclinic (P21) Monoclinic

Steric Hindrance
High (2,3-subst.

forces twist)
Low Low

Moderate (2,5-

subst.)

Twist Angle (φ)
> 65° (Due to

ortho-Cl)
~54° ~50-60° ~60-70°

Primary

Interaction

Cl...Cl Halogen

Bonding
C-H...π

N-H...O (Strong

H-bond)
Cl...Cl / C-H...O

Pharmacophore
Thiomorpholine

(Lipophilic)
None

Amine

(Hydrophilic)
Thiomorpholine

Lattice Stability
Stabilized by

S...π / Cl...Cl
Van der Waals H-Bond Network Mixed

Key Insight: The ortho-chlorine in the 2,3-isomer creates a "molecular lock," preventing free

rotation of the phenyl ring. This often results in a higher melting point and greater lattice rigidity
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compared to the 2,5-isomer, where the chlorines are more distributed.

Visualization of Structural Logic
Figure 1: Crystallization & Characterization Workflow
This diagram outlines the critical path from raw material to validated CIF (Crystallographic

Information File).
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Caption: Workflow for obtaining publication-quality crystal structure data, emphasizing the

critical transition from solvent selection to refinement.

Figure 2: Interaction Network Analysis
This diagram illustrates the competing intermolecular forces that dictate the packing efficiency

of the target molecule versus its alternatives.
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Caption: Network of intermolecular forces. The 2,3-dichloro substitution introduces specific

halogen bonding and steric twist constraints absent in unsubstituted analogs.

Data Interpretation & Publishing Strategy
When publishing the data for 2,3-Dichloro-2'-thiomorpholinomethyl benzophenone, focus

on these three comparative metrics:

The "Twist" Analysis:

Measure the dihedral angle between the two phenyl rings.[2]

Hypothesis: The 2,3-dichloro substitution will force a twist angle significantly larger than

the standard 54° of benzophenone due to the repulsion between the ortho-chlorine and
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the carbonyl oxygen.

Thiomorpholine Chair Conformation:

Verify the chair conformation of the thiomorpholine ring.

Compare the N...S distance with theoretical values (approx. 3.0 Å) to confirm lack of ring

strain.

Packing Efficiency:

Calculate the Kitaigorodskii Packing Index (KPI).

Expectation: The bulky chlorine atoms and the flexible thiomorpholine tail may lower the

packing efficiency compared to the compact 4-amino benzophenone, potentially

increasing solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://data.epo.org/publication-server/rest/v1.2/publication-dates/2025-05-14/patents/EP4552643NWA2/document.pdf
https://www.iza-online.org/synthesis/VS_2ndEd/XRPD.htm
https://linkinghub.elsevier.com/retrieve/pii/S0254058413003635
https://www.benchchem.com/product/b1613898/docs#comprehensive-crystallographic-characterization-guide-2-3-dichloro-2-thiomorpholinomethyl-benzophenone
https://www.benchchem.com/product/b1613898/docs#comprehensive-crystallographic-characterization-guide-2-3-dichloro-2-thiomorpholinomethyl-benzophenone
https://www.benchchem.com/product/b1613898/docs#comprehensive-crystallographic-characterization-guide-2-3-dichloro-2-thiomorpholinomethyl-benzophenone
https://www.benchchem.com/product/b1613898/docs#comprehensive-crystallographic-characterization-guide-2-3-dichloro-2-thiomorpholinomethyl-benzophenone
https://www.benchchem.com/product/b1613898?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613898?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613898?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

